

# "benchmarking pentylcyclopentane properties against industry standards"

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## Compound of Interest

Compound Name: *Pentylcyclopentane*

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## A Comparative Analysis of Pentylcyclopentane and Industry Standards

This guide provides a detailed comparison of the physicochemical properties of **pentylcyclopentane** against cyclohexane, a common industry-standard cycloalkane solvent. The information is intended for researchers, scientists, and professionals in drug development to objectively evaluate **pentylcyclopentane** as an alternative in various applications.

## Quantitative Data Comparison

The following table summarizes the key physicochemical properties of **pentylcyclopentane** and cyclohexane, offering a direct comparison of their performance characteristics.

Property	Pentylcyclopentane	Cyclohexane	Units
Molecular Formula	C <sub>10</sub> H <sub>20</sub>	C <sub>6</sub> H <sub>12</sub>	-
Molecular Weight	140.27[1]	84.16[2]	g/mol
Boiling Point	~180	80.7	°C
Melting Point	-82.99	6.55[2]	°C
Density (at 20°C)	0.79	0.779[2]	g/mL
Dynamic Viscosity (at 20°C)	~1.5 (estimated)	1.0	mPa·s (cP)
Water Solubility (at 25°C)	115 µg/kg	0.006% w/w	-

## Experimental Protocols

The data presented in this guide is determined by established, standardized experimental methods. The following protocols provide an overview of the methodologies used to measure these key properties.

### 1. Boiling Point Determination (ASTM D1078 / D5399)

The boiling range of organic liquids is determined using distillation methods.[3]

- **Principle:** A sample of the liquid is distilled under controlled, atmospheric pressure conditions. The temperature of the vapor is monitored with a calibrated thermometer as the liquid boils and condenses.
- **Apparatus:** A distillation flask, condenser, heater, and a calibrated temperature measurement device are used.
- **Procedure:** A measured volume of the sample is placed in the distillation flask. Heat is applied, and the temperature is recorded at the point the first drop of condensate falls from the condenser (initial boiling point) and throughout the distillation process until the final

boiling point is reached. For higher purity substances, gas chromatography methods like ASTM D5399 can also be used to determine the boiling point distribution.<sup>[4]</sup>

## 2. Density Measurement (ASTM D4052)

The density of liquids can be accurately measured using a digital density meter.<sup>[1][5]</sup>

- Principle: This method relies on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid.<sup>[6]</sup> This frequency change is directly related to the density of the liquid.
- Apparatus: An oscillating U-tube digital density meter, with temperature control.
- Procedure: The instrument is calibrated using two reference standards of known density (e.g., dry air and pure water). The sample is then injected into the clean, dry U-tube, and once thermal equilibrium is reached, the instrument reports the density value. This method is rapid and requires only a small sample volume.

## 3. Viscosity Measurement (ASTM D445 / D7042)

Kinematic and dynamic viscosity are determined using viscometers.

- Principle: The ASTM D445 standard involves measuring the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid. The ASTM D7042 method uses a Stabinger viscometer for concurrent measurement of dynamic viscosity and density.
- Apparatus: A calibrated viscometer (e.g., capillary or Stabinger), a temperature-controlled bath, and a timer.
- Procedure: The sample is introduced into the viscometer, which is submerged in a constant temperature bath. The time for the liquid to flow between two marked points is measured. The kinematic viscosity is calculated by multiplying this flow time by the viscometer's calibration constant.

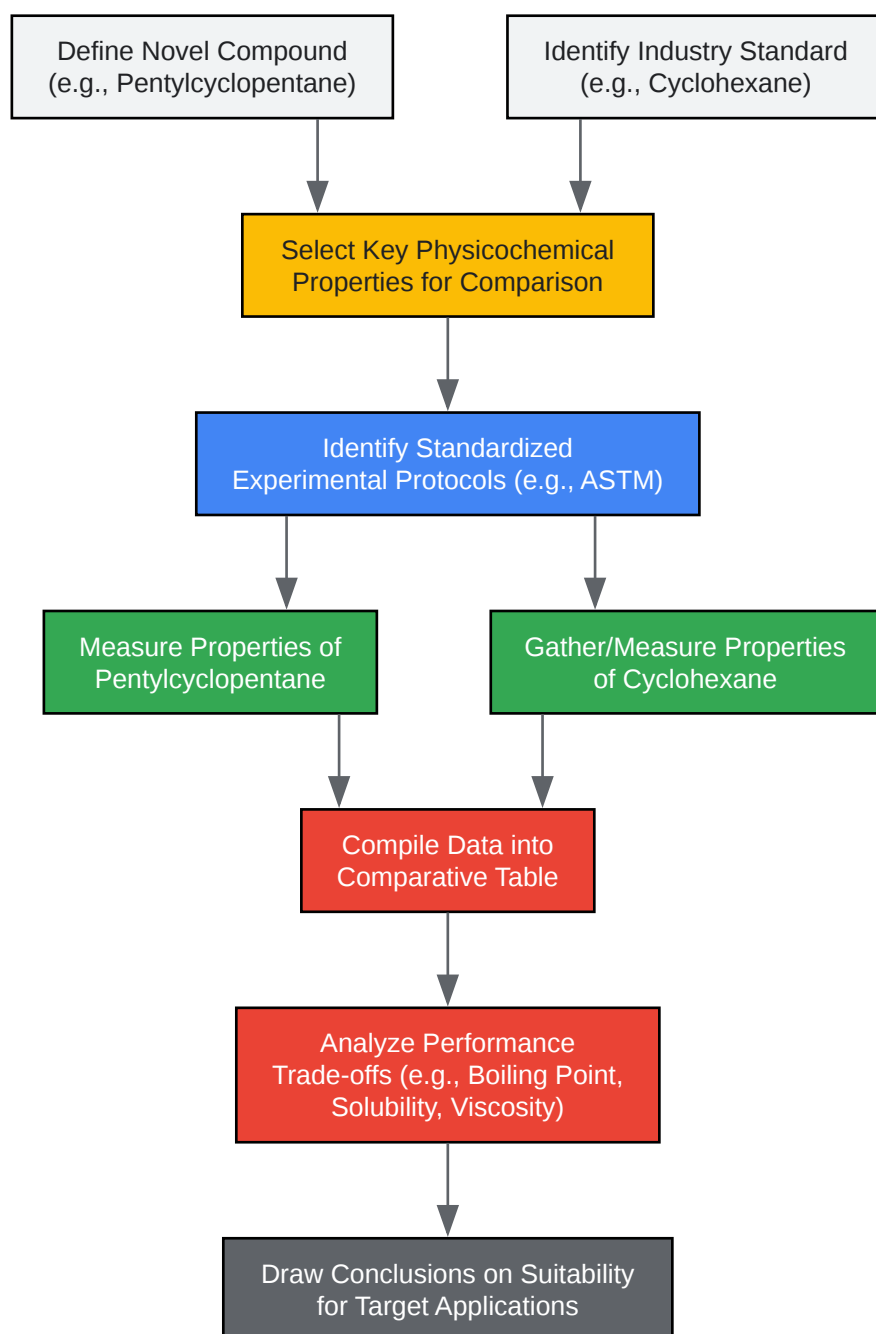
## 4. Aqueous Solubility Determination (ASTM E1148)

This standard test method outlines procedures for measuring the solubility of organic compounds in water.

- **Principle:** An excess amount of the organic compound is mixed with water in a vessel and agitated until a saturated solution (equilibrium) is achieved. The concentration of the compound in the aqueous phase is then measured.
- **Apparatus:** A constant-temperature shaker or agitator, a separation device (e.g., centrifuge or filter), and an appropriate analytical instrument (e.g., GC, HPLC) for concentration measurement.
- **Procedure:** The compound and pure water are placed in a flask and agitated at a constant temperature for a sufficient period to reach equilibrium. After agitation, the mixture is allowed to settle, and the aqueous phase is separated from the excess undissolved compound. The concentration of the compound in the clarified aqueous sample is then quantified using a suitable analytical technique.

## Visualizing the Benchmarking Process

The following diagram illustrates a logical workflow for benchmarking a novel solvent like **pentylcyclopentane** against an established industry standard.



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Caption: A workflow for solvent property benchmarking.

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